molecular formula C13H14BrNO B8714180 1-(3-Bromo-4-methoxyphenyl)-2,5-dimethylpyrrole

1-(3-Bromo-4-methoxyphenyl)-2,5-dimethylpyrrole

Cat. No.: B8714180
M. Wt: 280.16 g/mol
InChI Key: OQGWMJIPIZUXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxyphenyl)-2,5-dimethylpyrrole is a useful research compound. Its molecular formula is C13H14BrNO and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C13H14BrNO/c1-9-4-5-10(2)15(9)11-6-7-13(16-3)12(14)8-11/h4-8H,1-3H3

InChI Key

OQGWMJIPIZUXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)OC)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the general procedure described by S. P. Bruekelman, S. E. Leach, G. D. Meakins, and M. D. Tirel (J. Chem. Soc., Perkin Trans. 1, 1984, 2801-2807), acetic acid (0.50 mL, 0.52 g, 8.7 mmol) and sodium acetate trihydrate (70 mg, 0.51 mmol) were added to a solution of 2,5-hexanedione (8.0 mL, 7.8 g, 68 mmol) and 3-bromo-4-methoxyaniline (see Y. -Y. Lui, M. Minich, J. Labelled Compounds and Radiopharmaceuticals, 1981, 18, 791-797) in 40 mL of toluene. The mixture was heated to reflux for 2 h in a flask connected to a Dean-Stark trap. After cooling the mixture to room temperature, ethyl acetate (20 mL) was added and the solution was washed with 25 mL. each of water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The organic layer was dried (sodium sulfate), decanted, and evaporated to give brown crystals. Recrystallization from 20 mL of warm hexane cooled to 0° C. yielded 8.17 g of tan crystals (67% yield). 1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H, J=2 Hz), 7.14 (dd, 1H, J=9, 2 Hz), 6.96 (d, 1H, J=9 Hz), 5.87 (s, 2H), 3.95 (s, 3H), 2.02 (s, 6H). Mass spectrum (NH3CI): m/e=280 (M+1).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
67%

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